2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate
Descripción
2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate is a synthetic organic compound combining a benzoate ester core with two pharmacologically relevant moieties: a morpholinylethyl group and a tetrazole ring. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, is frequently employed in drug design to enhance solubility and bioavailability due to its polarity and hydrogen-bonding capacity . The tetrazole group (2H-tetrazol-5-yl), a bioisostere of carboxylic acid, is commonly utilized in medicinal chemistry to improve metabolic stability and receptor binding, as exemplified by angiotensin II receptor antagonists like losartan and olmesartan .
Propiedades
Número CAS |
651769-22-1 |
|---|---|
Fórmula molecular |
C14H17N5O3 |
Peso molecular |
303.32 g/mol |
Nombre IUPAC |
2-morpholin-4-ylethyl 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C14H17N5O3/c20-14(22-10-7-19-5-8-21-9-6-19)12-3-1-11(2-4-12)13-15-17-18-16-13/h1-4H,5-10H2,(H,15,16,17,18) |
Clave InChI |
IARQPGDWRPNNQF-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCOC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origen del producto |
United States |
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(2H-Tetrazol-5-il)benzoato de 2-(morfolin-4-il)etilo típicamente involucra los siguientes pasos:
Formación del anillo de tetrazol: Esto se puede lograr mediante una reacción de cicloadición [3+2] entre un azida y un compuesto de nitrilo en condiciones ácidas o básicas.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo y principios de química verde para mejorar la eficiencia y la sostenibilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(2H-Tetrazol-5-il)benzoato de 2-(morfolin-4-il)etilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El anillo de morfolina se puede oxidar para formar N-óxidos.
Reducción: El anillo de tetrazol se puede reducir en condiciones específicas para formar aminas.
Sustitución: El grupo éster se puede hidrolizar para formar el ácido carboxílico correspondiente.
Reactivos y condiciones comunes
Oxidación: El peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA) se pueden utilizar como agentes oxidantes.
Reducción: Se puede emplear hidruro de litio y aluminio (LiAlH4) o hidrogenación catalítica.
Sustitución: Hidrólisis ácida o básica usando ácido clorhídrico o hidróxido de sodio.
Productos principales
Oxidación: N-óxidos del anillo de morfolina.
Reducción: Aminas derivadas del anillo de tetrazol.
Sustitución: Ácidos carboxílicos de la hidrólisis del grupo éster.
Aplicaciones Científicas De Investigación
El 4-(2H-Tetrazol-5-il)benzoato de 2-(morfolin-4-il)etilo tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del 4-(2H-Tetrazol-5-il)benzoato de 2-(morfolin-4-il)etilo implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El anillo de tetrazol puede imitar el grupo carboxilato, permitiendo que el compuesto se una a los sitios activos de las enzimas e inhiba su actividad. Esto puede conducir a varios efectos biológicos, como actividades antibacterianas, anticancerígenas y antiinflamatorias .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related analogs, focusing on molecular features, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Structural Analogues with Tetrazole Moieties
- CV-11974 (Olmesartan) : This angiotensin II receptor antagonist features a biphenyltetrazole group, where the tetrazole acts as a critical pharmacophore for binding to the AT₁ receptor. While the target compound shares the tetrazol-5-yl group, its benzoate ester structure differs from CV-11974’s biphenyl system. The ester linkage in the target compound may reduce direct receptor affinity but improve oral bioavailability through prodrug activation .
- (5-Morpholin-4-yl-2H-tetrazol-2-yl)acetic Acid: A structural isomer with the tetrazole at position 2 instead of 5.
Morpholine-Containing Esters
- Ethyl 1-[2-(Morpholin-4-yl)ethyl]benzimidazole-5-carboxylate : This benzimidazole derivative shares the morpholinylethyl ester group with the target compound. Crystallographic data reveal dihedral angles of 35.66° (between benzimidazole and phenyl rings) and 75.45° (between benzimidazole and morpholine), suggesting conformational rigidity. In contrast, the target’s benzoate core may allow greater rotational flexibility, impacting intermolecular interactions and solubility .
- Ethyl 4-(Dimethylamino)benzoate: Compared to the morpholinylethyl group, the dimethylaminoethyl substituent in this compound demonstrated higher reactivity in resin cement formulations, achieving a 10–15% greater degree of conversion.
Spectral and Physical Properties
- 2-(Diethylamine)ethyl 4-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamido)benzoate : UV-Vis analysis of this metronidazole derivative showed a hypsochromic shift (λmax = 270 nm vs. 310 nm for the parent acid), attributed to aromatic substitution. The target compound’s tetrazole and morpholine groups may similarly alter its spectral profile, aiding analytical characterization .
- Morpholinium Degradation Behavior : Stress studies on morpholinium salts (e.g., morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)acetonitrile) reveal susceptibility to hydrolysis under acidic conditions. This suggests the target’s ester linkage may require stabilization strategies to prevent premature degradation .
Research Findings and Implications
Bioisosteric Advantage : The tetrazole group in the target compound mimics carboxylic acids, as seen in CV-11974, but with improved metabolic stability. This design could enhance oral bioavailability compared to carboxylate-containing drugs .
Solubility vs. Reactivity: The morpholinylethyl group likely improves aqueous solubility over dimethylamino analogs (e.g., ethyl 4-(dimethylamino)benzoate) but may reduce reactivity in polymer systems due to steric hindrance .
Prodrug Potential: The ester linkage positions the compound as a prodrug candidate, requiring enzymatic hydrolysis for activation. This contrasts with CV-11974’s direct-acting tetrazole pharmacophore .
Crystallographic Insights : Structural data from similar morpholinylethyl esters suggest that the target compound’s solid-state packing may involve C–H···F and C–H···O interactions, influencing stability and formulation .
Actividad Biológica
2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C10H12N4O2
- Molecular Weight : 232.23 g/mol
- IUPAC Name : 2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate
This structure includes a morpholine ring, an ethyl group, and a tetrazole moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Research has indicated that compounds containing the tetrazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrazole demonstrate activity against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate | Acinetobacter baumannii | 8 µg/mL |
| 2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate | Pseudomonas aeruginosa | 16 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines. The mechanism of action appears to be associated with the induction of apoptosis and cell cycle arrest.
A notable study reported an IC50 value of 15 µM against human glioblastoma cells, indicating a promising therapeutic potential . The structure–activity relationship (SAR) analysis suggested that modifications to the morpholine and tetrazole groups could enhance potency.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human Glioblastoma (U251) | 15 | Apoptosis induction |
| Human Melanoma (WM793) | 20 | Cell cycle arrest |
Case Study 1: Inhibition of HSET
A recent study focused on the inhibition of HSET (KIFC1), a kinesin protein associated with cancer cell survival. The compound demonstrated micromolar inhibition of HSET activity, leading to multipolar spindle formation in centrosome-amplified cancer cells . This finding suggests potential applications in cancer therapy by targeting mitotic processes.
Case Study 2: Structure Optimization
Further investigations into structure optimization revealed that modifications to the ethyl ester group significantly affect biological activity. For example, replacing the ethyl group with a propyl group resulted in a 3-fold increase in antimicrobial activity against Pseudomonas aeruginosa .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
